4-Chloro-2-fluorobenzamide chemical properties and structure
4-Chloro-2-fluorobenzamide chemical properties and structure
An In-depth Technical Guide to 4-Chloro-2-fluorobenzamide: Chemical Properties, Structure, and Synthetic Insights
This guide provides a comprehensive technical overview of 4-Chloro-2-fluorobenzamide, a halogenated aromatic amide of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. While it may not be an end-product therapeutic, its structural motifs are prevalent in a wide array of biologically active molecules, making it a valuable building block for drug discovery pipelines. This document delves into its chemical and physical properties, offers a detailed analysis of its spectral characteristics, outlines a robust synthetic protocol, and discusses its reactivity and potential applications.
Core Molecular Characteristics
4-Chloro-2-fluorobenzamide is a disubstituted benzamide featuring both a chlorine and a fluorine atom on the aromatic ring. This dual halogenation imparts specific electronic properties that are highly sought after in the design of bioactive compounds. The electron-withdrawing nature of both halogens influences the reactivity of the aromatic ring and the properties of the amide functional group.
Chemical Structure and Identifiers
The structural arrangement of the substituents—a chlorine atom at position 4 and a fluorine atom at position 2 relative to the carboxamide group—is crucial for its chemical behavior.
Caption: Chemical structure of 4-Chloro-2-fluorobenzamide.
Physicochemical Properties
While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. It is a stable, solid compound under standard laboratory conditions.
| Property | Value / Description | Source |
| CAS Number | 104326-93-4 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| IUPAC Name | 4-chloro-2-fluorobenzamide | N/A |
| Appearance | Predicted to be a white to off-white crystalline solid. | [2] |
| Melting Point | Predicted to be in the range of 150-180 °C. (Analog: 4-Fluorobenzamide, 154-158°C) | [3] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents such as alcohols, acetone, and DMSO. | [2] |
Synthesis and Purification
The most direct and industrially relevant synthesis of 4-Chloro-2-fluorobenzamide proceeds from its corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. The synthesis is a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Caption: Overall synthetic workflow for 4-Chloro-2-fluorobenzamide.
Experimental Protocol: Synthesis from 4-Chloro-2-fluorobenzoic Acid
This protocol is adapted from established methods for benzamide synthesis.
Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 4-chloro-2-fluorobenzoic acid (1.0 equivalent).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloro-2-fluorobenzoyl chloride is typically a light-yellow oil or low-melting solid and is often used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-2-fluorobenzamide
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Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) in an ice-water bath.
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Reagent Addition: Dissolve the crude 4-chloro-2-fluorobenzoyl chloride from Step 1 in an inert solvent (e.g., dichloromethane or tetrahydrofuran). Add this solution dropwise to the cold, vigorously stirred ammonia solution. The reaction is highly exothermic and the addition should be controlled to maintain a low temperature.
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Reaction: Upon addition, a white precipitate of 4-Chloro-2-fluorobenzamide will form immediately. Allow the mixture to stir for an additional 30-60 minutes in the ice bath.
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Isolation and Purification:
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether or hexane to facilitate drying.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
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Spectral Analysis (Predicted)
No definitive, publicly available spectra for 4-Chloro-2-fluorobenzamide could be located. However, a detailed and reliable spectral profile can be predicted based on the analysis of its structural components and comparison with closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amide protons. The amide protons may appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~8.0 - 8.2 | Broad singlet | - | -NH₂ | Amide protons, often exchangeable with D₂O. |
| ~7.8 - 8.0 | t | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 6.0 Hz | H6 | Downfield shift due to deshielding from the adjacent carbonyl group and coupling to H5 and the ortho fluorine. |
| ~7.4 - 7.5 | dd | J(H,H) ≈ 8.5 Hz, J(H,H) ≈ 2.0 Hz | H5 | Ortho coupling to H6 and meta coupling to H3. |
| ~7.3 - 7.4 | dd | J(H,F) ≈ 10.0 Hz, J(H,H) ≈ 2.0 Hz | H3 | Ortho coupling to the fluorine atom and meta coupling to H5. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by seven distinct signals. The carbon atoms bonded to fluorine will exhibit C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Typical chemical shift for a primary amide carbonyl carbon. |
| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C2 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| ~135-140 | C4 | Attached to chlorine, causing a downfield shift. |
| ~132 (d, ³J(C,F) ≈ 8 Hz) | C6 | Downfield shift due to proximity to the carbonyl group. |
| ~128 | C1 | Quaternary carbon, often of lower intensity. |
| ~125 (d, ³J(C,F) ≈ 3 Hz) | C5 | Aromatic CH carbon. |
| ~118 (d, ²J(C,F) ≈ 25 Hz) | C3 | Shielded by the ortho fluorine atom, showing a characteristic two-bond C-F coupling. |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorptions for the amide functional group and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 | N-H stretch (symmetric & asymmetric) | Primary Amide (-CONH₂) |
| ~3050 | C-H stretch | Aromatic C-H |
| ~1670 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1610 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Amide |
| ~1100 | C-F stretch | Aryl-Fluoride |
| ~850 | C-Cl stretch | Aryl-Chloride |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak.
| m/z | Proposed Fragment Ion | Neutral Loss | Rationale |
| 173/175 | [M]⁺˙ | - | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl). |
| 157/159 | [M - NH₂]⁺ | •NH₂ | Loss of the amino radical. |
| 156/158 | [M - OH]⁺ | •OH | Alpha-cleavage with rearrangement. |
| 129/131 | [M - CONH₂]⁺ | •CONH₂ | Loss of the carboxamide radical, forming a chlorofluorophenyl cation. |
| 94 | [C₆H₃F]⁺˙ | Cl, CO | Loss of chlorine and carbon monoxide from the [M - NH₂]⁺ fragment. |
Reactivity and Stability
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Stability: 4-Chloro-2-fluorobenzamide is a stable compound under normal storage conditions (cool, dry, and dark). It is generally not sensitive to air or light but should be protected from strong acids, strong bases, and strong oxidizing agents, which can hydrolyze the amide bond.
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Reactivity of the Amide Group: The amide functionality can undergo hydrolysis to the parent carboxylic acid under acidic or basic conditions, although typically requiring harsh conditions (e.g., heating with strong acid or base). It can also be reduced to the corresponding benzylamine using strong reducing agents like lithium aluminum hydride.
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Reactivity of the Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the halogens and the amide group. Nucleophilic aromatic substitution (SNAr) is possible, particularly at the position activated by the fluorine atom (C2), but would require strong nucleophiles and forcing conditions. The chlorine at C4 is less susceptible to SNAr compared to the fluorine at C2.
Applications in Drug Discovery and Chemical Biology
Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry. The introduction of chlorine and fluorine into a molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties.[4][5]
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Metabolic Stability: Fluorine, in particular, is often incorporated to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
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Binding Affinity: The electronegativity and size of chlorine and fluorine can alter the electronic distribution of the molecule, potentially enhancing its binding affinity to target proteins through halogen bonding or other electrostatic interactions.
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Lipophilicity and Permeability: Halogenation increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
While 4-Chloro-2-fluorobenzamide itself may not have reported biological activity, it serves as a crucial starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
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Enzyme Inhibitors: The benzamide scaffold is present in numerous enzyme inhibitors.
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Receptor Modulators: As a precursor to substituted anilines or benzoic acids, it can be incorporated into scaffolds targeting various receptors.
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Agrochemicals: Similar structures are often found in herbicides and pesticides.
References
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Cenmed. 4-Chloro-2-fluorobenzamide (C007B-105641). Available at: [Link]
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PubChem. 2-Chloro-4-fluorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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NIST. Benzamide, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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University of Wisconsin. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
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UCL. Chemical shifts. Available at: [Link]
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Jaskowska, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 19697–19715. Available at: [Link]
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Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-229. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-229. Available at: [Link]
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